2,4-Decadienoic acid, methyl ester, (2E,4E)-

Vue d'ensemble

Description

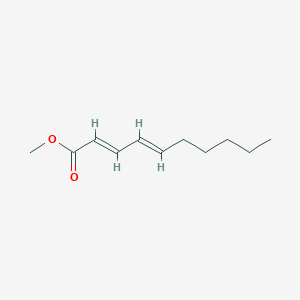

2,4-Decadienoic acid, methyl ester, (2E,4E)-, also known as 2,4-Decadienoic acid, methyl ester, (2E,4E)-, is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Decadienoic acid, methyl ester, (2E,4E)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as not soluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,4-Decadienoic acid, methyl ester, (2E,4E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Decadienoic acid, methyl ester, (2E,4E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is structurally related to compounds that contribute to the aroma and flavor of certain fruits

Mode of Action

It is known that the compound can undergo reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Decadienoic Acid Methyl Ester is limited. It is a non-polar compound and is relatively stable . It can be hydrolyzed into the corresponding acid and alcohol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) . This suggests that it may have effects on insect behavior.

Action Environment

The action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester can be influenced by environmental factors. For instance, it is volatile at room temperature . Its reactivity may also be affected by the presence of other chemicals and conditions such as pH and temperature .

Analyse Biochimique

Biochemical Properties

It is known that this compound is structurally related to compounds that contribute to the aroma and flavor of certain fruits Therefore, it may interact with enzymes, proteins, and other biomolecules involved in aroma and flavor perception

Cellular Effects

It is known that this compound can cause irritation when it comes into contact with skin

Molecular Mechanism

It is known that this compound is used in the syntheses of certain pheromone components

Metabolic Pathways

It is known that this compound is used in the syntheses of certain pheromone components

Activité Biologique

2,4-Decadienoic acid, methyl ester, (2E,4E)-, also known as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring unsaturated fatty acid ester with significant biological activity. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in health and nutrition.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈O₂

- CAS Number : 4493-42-9

- Structural Characteristics : The compound features a long carbon chain with two double bonds at the 2nd and 4th positions, both in the E configuration. This configuration contributes to its distinct physical and chemical properties.

1. Fatty Acid Oxidation

Research indicates that 2,4-decadienoic acid methyl ester plays a crucial role in cellular metabolism through fatty acid oxidation. It serves as a substrate for studying the mechanisms of fatty acid metabolism and energy production in cells.

2. Antimicrobial Properties

The compound has demonstrated potential antimicrobial activities against various pathogens. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in food preservation and pharmaceuticals .

3. Effects on Lipid Metabolism

2,4-Decadienoic acid methyl ester influences lipid profiles and may modulate the activity of enzymes involved in lipid metabolism. This modulation suggests potential benefits for managing metabolic disorders such as obesity and diabetes.

4. Cancer Research Implications

There is emerging evidence that this compound may affect cell proliferation and apoptosis in cancer cells. Preliminary studies indicate that it could inhibit tumor growth by inducing programmed cell death in specific cancer cell lines .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of various fatty acid esters, including 2,4-decadienoic acid methyl ester, revealed significant inhibition of bacterial growth. The results indicated that this compound could serve as a natural preservative due to its effectiveness against foodborne pathogens .

Investigation of Fatty Acid Metabolism Disorders

A clinical case highlighted a deficiency in the oxidation of unsaturated fatty acids linked to metabolic disorders. The patient's metabolic profile showed reduced activity of enzymes involved in the oxidation of compounds like 2,4-decadienoic acid methyl ester, emphasizing its importance in metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl (E,Z)-2,4-decadienoate | Ester | Different alkyl group; used in similar applications |

| Methyl (E)-9-decenoate | Monounsaturated Ester | Contains a single double bond; different applications |

| Methyl linoleate | Polyunsaturated Ester | Contains two double bonds but at different positions |

This table illustrates how 2,4-decadienoic acid methyl ester stands out due to its specific double bond configuration and potential applications across various industries.

Applications De Recherche Scientifique

Food Science

2,4-Decadienoic acid methyl ester is primarily recognized for its role in food science, particularly as a flavoring agent. It has been identified in various fruits and is used to enhance the sensory profile of food products.

- Flavor Enhancement : The compound contributes to the fruity aroma in food products such as pears and pear brandy . Its application in flavor formulations allows for the creation of complex taste profiles that appeal to consumers.

Fragrance Industry

The compound is also utilized in the fragrance industry due to its pleasant odor characteristics.

- Fragrance Composition : It is incorporated into various fragrance formulations for its mild fruitiness, making it suitable for perfumes and scented products . Its stability and compatibility with other fragrance components enhance its desirability.

Analytical Chemistry

In analytical chemistry, 2,4-decadienoic acid methyl ester serves as an important standard for gas chromatography (GC) analysis.

- Gas Chromatography Standards : The compound is used as a reference material in the analysis of fatty acids in lipid samples. Its known retention times facilitate the identification and quantification of other fatty acids in complex mixtures .

Research Applications

Recent studies have focused on the stereoselective synthesis of methyl and ethyl derivatives of 2,4-decadienoic acid. These derivatives are valuable for further chemical research and development .

Case Study 1: Flavor Profile Analysis

A study conducted on the flavor profile of pear esters demonstrated that 2,4-decadienoic acid methyl ester significantly contributes to the overall aroma profile of pears. The research highlighted its effectiveness when used in microencapsulated forms for controlled release during food processing .

Case Study 2: Emission Rates in Agricultural Applications

Research on the application rates of pear ester dispensers containing 600 mg of pear ester (including 2,4-decadienoic acid methyl ester) revealed average emission rates that were critical for pest management strategies in orchards. The findings indicated that proper application rates could optimize pest control while minimizing environmental impact .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of (2E,4E)-2,4-decadienoic acid methyl ester yields the corresponding carboxylic acid and methanol under acidic or basic conditions.

Example:

-

Conditions:

-

Acidic hydrolysis: 1M HCl, reflux, 6–8 hours.

-

Basic hydrolysis: 1M NaOH, 60°C, 4 hours.

-

-

Applications: Used to generate the free acid for further derivatization or biological studies .

Hydrogenation

Catalytic hydrogenation reduces the double bonds to produce saturated or partially saturated esters.

Example:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), ethanol | Fully saturated ester | 95% | |

| Lindlar | H₂, quinoline, hexane | Partially saturated ester | 88% |

Oxidation Reactions

Oxidation targets the conjugated diene system, producing diketones or diacids.

Examples:

-

Ozonolysis:

-

Conditions: Ozone at −78°C, followed by reductive workup.

-

KMnO₄ Oxidation:

-

Conditions: Aqueous KMnO₄, pH 7–8, 25°C.

Diels-Alder Reactions

The conjugated diene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

Example:

-

Conditions: Reflux in toluene, 12 hours.

-

Product: Six-membered ring with 80–90% regioselectivity.

Wittig and Related Reactions

The ester serves as a precursor in Wittig reactions to synthesize trienes and pheromones.

Example (Pheromone Synthesis):

-

Applications: Key intermediate in synthesizing sex pheromones of marine algae (e.g., Fucus serratus) .

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols to form new esters.

Example:

-

Conditions: Acid catalysis (H₂SO₄), 60°C, 6 hours.

-

Yield: 85–90%.

Photochemical Reactions

UV irradiation induces isomerization or cyclization.

Example (Isomerization):

-

Conditions: UV light (254 nm), benzene, 2 hours.

-

Outcome: Formation of Z-isomers alters biological activity.

Biological Oxidation (In Vivo)

In metabolic studies, the ester is oxidized to 2,4-decadienoic acid and conjugated with glutathione (GSH).

Pathway:

Propriétés

IUPAC Name |

methyl (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHSEXGIVSBRRK-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884370 | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, yellowish liquid; light fatty note | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

not soluble in water, soluble (in ethanol) | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.923 | |

| Record name | Methyl (E)-2-(Z)-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7328-33-8, 4493-42-9 | |

| Record name | Methyl (2E,4E)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-decadienoate, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4-DECADIENOATE, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX7820P9JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.